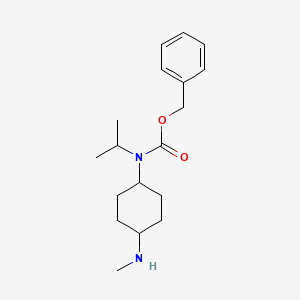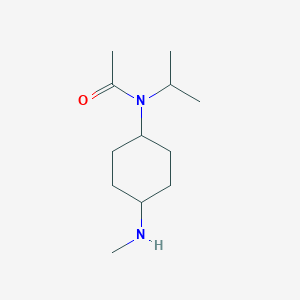
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a methylamino group, and a cyclohexyl ring attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.
Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction where a suitable leaving group on the cyclohexyl ring is replaced by a methylamine.
Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, where an ethyl halide reacts with the nitrogen atom of the methylamino group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate hydrogenation and alkylation reactions. The use of automated systems can enhance the precision and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or halides replace existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with analgesic, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events that lead to physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide
- N-Ethyl-N-(4-aminocyclohexyl)-acetamide
- N-Ethyl-N-(4-methylamino-cyclohexyl)-propionamide
Uniqueness
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide is unique due to the presence of both an ethyl group and a methylamino group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
N-ethyl-N-[4-(methylamino)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13(9(2)14)11-7-5-10(12-3)6-8-11/h10-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPWNGUTDWUXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














